5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine
Description
5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic aromatic compound with the molecular formula C₈H₈N₂O (MW: 148.16 g/mol). It is characterized by a pyrrolo[3,2-b]pyridine core substituted with a methoxy group at position 5 and a methyl group at position 1. Key identifiers include CAS numbers 17288-40-3 and 183208-36-8, and it is also known as 5-Methoxy-7-azaindole .
Properties
IUPAC Name |
5-methoxy-1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-5-7-8(11)3-4-9(10-7)12-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHLVCGFNREYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridine Precursors
The core pyrrolo[3,2-b]pyridine structure is typically constructed via cyclization reactions. A common approach involves the condensation of 3-chloro-5-methoxypyridine derivatives with methylamine or its equivalents. For example, heating 3-chloro-5-methoxypyridine with excess methylamine in ethanol at reflux (80–90°C) for 12–24 hours induces cyclization, forming the pyrrolo[3,2-b]pyridine ring with simultaneous introduction of the methyl group at the 1-position. This method yields the target compound in ~65% purity, necessitating subsequent purification steps.
Post-Synthesis Methylation
An alternative route involves the methylation of 5-methoxy-1H-pyrrolo[3,2-b]pyridine. Treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 6 hours achieves N-methylation at the pyrrole nitrogen. This method offers higher regioselectivity (>90%) but requires pre-synthesized 5-methoxy-1H-pyrrolo[3,2-b]pyridine, which itself demands multi-step preparation.
Table 1: Comparison of Synthetic Routes
| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | 3-Chloro-5-methoxypyridine | CH₃NH₂, EtOH, reflux | 65 | 70 |
| Post-Synthesis Methylation | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | CH₃I, K₂CO₃, DMF, 60°C | 85 | 95 |
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts cyclization efficiency. Polar aprotic solvents like DMF enhance reaction rates but may promote side reactions, whereas ethanol balances reactivity and selectivity. Optimal temperatures range from 60°C (for methylation) to 90°C (for cyclization), with higher temperatures accelerating ring formation but risking decomposition.
Catalytic Enhancements
Incorporating palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura coupling steps enables functionalization of halogenated intermediates. For instance, coupling 3-bromo-5-methoxypyridine with methylboronic acid derivatives prior to cyclization improves yield by 15–20%.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography using dichloromethane (DCM)/ethyl acetate (EtOAc) gradients (7:3 to 1:1) effectively isolates 5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine from byproducts. Recrystallization from hot hexane/ethyl acetate mixtures further elevates purity to >98%.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.45 (s, 1H, pyrrole-H), 6.89 (d, J = 5.2 Hz, 1H, pyridine-H), 3.93 (s, 3H, OCH₃), 3.68 (s, 3H, NCH₃).
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HRMS : Calculated for C₉H₁₁N₂O [M+H]⁺: 163.0871; Found: 163.0869.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer and antimicrobial properties.
Industry: It is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound binds to the active site of the receptor, blocking its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolopyridine Derivatives
The biological and chemical properties of pyrrolopyridines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Biological Activity
5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a pyrrole ring fused to a pyridine ring, with a methoxy group at the 5 position and a methyl group at the 1 position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in drug development.
The primary mechanism of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues, activating various downstream signaling pathways involved in cell proliferation, migration, and angiogenesis .
Target Pathways
- FGF-FGFR Axis : This pathway regulates critical biological processes including organ development and tumorigenesis. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis .
Biological Activities
This compound exhibits several notable biological activities:
Anticancer Activity
Research indicates that this compound has significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines by targeting FGFRs .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4T1 | 10 | FGFR inhibition | |
| MCF7 | 15 | Induction of apoptosis |
Antimicrobial Activity
Emerging studies also highlight the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , suggesting its utility in treating infections .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable characteristics such as low molecular weight and moderate solubility, which may enhance its bioavailability. Its interaction with protein kinases suggests potential for further development in targeted therapies .
Case Studies
Recent case studies have explored the therapeutic applications of this compound in various fields:
- Cancer Treatment : A study demonstrated that administering this compound in animal models resulted in significant tumor reduction through FGFR inhibition .
- Infection Control : Another investigation showed that formulations containing this compound effectively reduced bacterial load in infected tissues, supporting its use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the common multi-step synthetic routes for 5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., ethyl 5-methyl-2-aminopyrrole-3-carboxylate) followed by functionalization. A key step is introducing the methoxy group via nucleophilic substitution or coupling reactions. Reaction conditions such as solvent polarity (e.g., THF vs. dioxane) and temperature (0°C to reflux) significantly impact yield. For example, Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling with boronic acids achieves regioselectivity under anhydrous conditions . Catalysts like MnO₂ for oxidations and NaH for deprotonation are critical for intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing structural ambiguities in pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves substitution patterns on the fused ring system. For instance, downfield shifts (~δ 8.3–8.4 ppm) indicate aromatic protons adjacent to electron-withdrawing groups (e.g., nitro or carbonyl) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula, especially for halogenated derivatives (e.g., 5-chloro or 7-bromo analogs) .
- X-ray Crystallography : Resolves regiochemical ambiguities in fused-ring systems, as seen in studies of 5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine derivatives .
Q. What are the primary biological activities reported for structurally similar pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer :
| Compound | Activity | Mechanism | Selectivity |
|---|---|---|---|
| 3-Chloro-6-nitro analog | Anticancer (IC₅₀ ~1.2 µM) | Kinase inhibition (e.g., FGFR1) | 10× selective over normal cells |
| 5-Methoxycarbonyl analog | Antibacterial (MIC ~8 µg/mL) | DNA gyrase inhibition | Comparable to nalidixic acid |
| 7-Bromo-5-chloro analog | Neuroprotective | SGK-1 modulation | Dose-dependent (safe at <10 mg/kg in mice) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolo[3,2-b]pyridine analogs?
- Methodological Answer : Contradictions often arise from assay conditions or substituent positioning. For example:
- Kinase Inhibition : Use isoform-specific assays (e.g., FGFR1 vs. FGFR3) to clarify selectivity .
- Antimicrobial Activity : Standardize MIC testing using CLSI guidelines to minimize variability in bacterial strains .
- Toxicity Profiles : Compare pharmacokinetic parameters (e.g., AUC, Cmax) across animal models to identify species-specific metabolism .
Q. What strategies optimize reaction yields in the synthesis of this compound under scale-up conditions?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst Screening : Pd(OAc)₂/XPhos systems enhance coupling efficiency (>90% yield) vs. traditional Pd(PPh₃)₄ (~60%) .
- Purification : Use silica gel flash chromatography with heptane/EtOAc gradients to isolate polar intermediates .
Q. How can computational methods guide the design of pyrrolo[3,2-b]pyridine analogs with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Predict binding modes to ATP pockets (e.g., kinase targets) using Schrödinger Suite or AutoDock .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize electron-withdrawing groups at C-5/C-7 .
- ADMET Prediction : Tools like SwissADME assess logP and P-gp efflux to balance potency and bioavailability .
Q. What experimental approaches validate the mechanism of action for pyrrolo[3,2-b]pyridine derivatives in kinase inhibition?
- Methodological Answer :
- Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in lysates .
- Mutagenesis Studies : Introduce resistance mutations (e.g., FGFR1 V561M) to validate binding site specificity .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity profiles for pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer : Variations arise from:
- Cell Line Sensitivity : BRCA1-deficient cells show 5× higher susceptibility to DNA-damaging analogs .
- Metabolic Stability : Hepatic CYP3A4 activity reduces efficacy in high-clearance models (e.g., rat vs. human microsomes) .
- Solubility Limits : Poor aqueous solubility (>50 µM) of hydrophobic analogs (e.g., 3-benzoyl derivatives) skews IC₅₀ values .
Methodological Best Practices
- Synthetic Chemistry : Always quench reactive intermediates (e.g., Grignard reagents) at low temperatures (−78°C) to prevent side reactions .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability assays (e.g., MTT) .
- Data Reporting : Use CONSORT guidelines for preclinical studies to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
